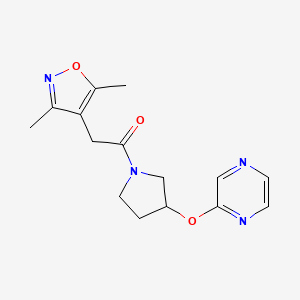

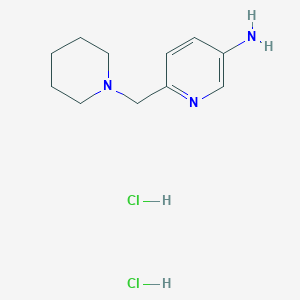

![molecular formula C14H9ClF2O3 B2848499 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid CAS No. 1355636-71-3](/img/structure/B2848499.png)

3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid

Overview

Description

“3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid” is a chemical compound with the CAS Number: 1355636-71-3 . It has a molecular weight of 298.67 and its IUPAC name is 3-chloro-4-[(3,4-difluorobenzyl)oxy]benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClF2O3/c15-10-6-9 (14 (18)19)2-4-13 (10)20-7-8-1-3-11 (16)12 (17)5-8/h1-6H,7H2, (H,18,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . and is typically stored at room temperature .Scientific Research Applications

Synthesis of Antimicrobial Drugs

This compound is a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs . These drugs are effective antibacterial agents for treating infections caused by Gram-negative microorganisms .

Production of Fluoroquinolone Antibiotics

The compound is used in the synthesis of synthetic fluoroquinolone (FQ) antibiotics such as nalidixic acid and piromidic acid . These antibiotics are known for their strong antimicrobial activities and broad spectrum of antibacterial activities .

Development of 3-Quinolinecarboxylic Acid Derivatives

3-Quinolinecarboxylic acid derivatives such as norfloxacin, ofloxacin, moxifloxacin, and besifloxacin are synthesized using this compound . These derivatives are known for their improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance .

Synthesis of Novel Antimicrobial Agents

The compound is used in the development of new 3-quinolinecarboxylic acid derivatives as novel antimicrobial agents . These agents have improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance .

Production of Polychlorinated Aromatic Compounds

The compound is used in the biosynthesis of polychlorinated aromatic compounds, the ambigols A–E . These compounds are produced by the cyanobacterium Fischerella ambigua .

Biosynthesis of Chorismate

The compound is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is a key intermediate in the biosynthesis of aromatic amino acids and many secondary metabolites .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds , which can significantly alter the structure and function of organic molecules.

Result of Action

The ability of this compound to form new carbon-carbon bonds via suzuki–miyaura coupling reactions suggests that it could potentially be used to synthesize a wide range of organic compounds.

Action Environment

It’s worth noting that the suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can be carried out in a variety of environmental conditions.

properties

IUPAC Name |

3-chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O3/c15-10-6-9(14(18)19)2-4-13(10)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQBMLLBSPXXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C(=O)O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

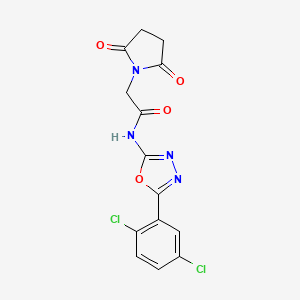

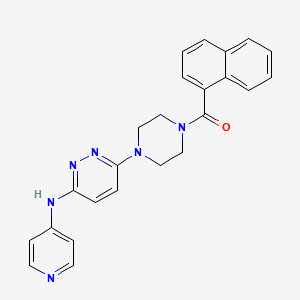

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)

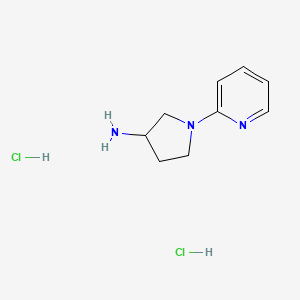

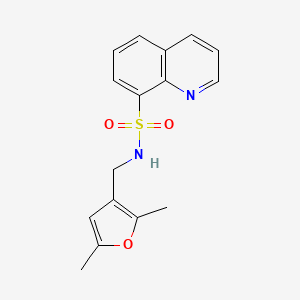

![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)

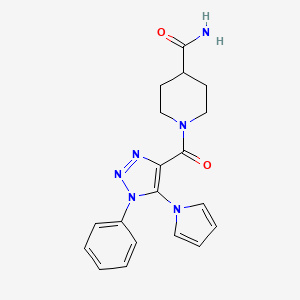

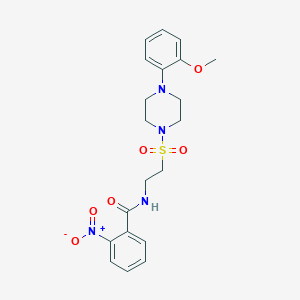

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)

![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2848433.png)

![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)